(R)-5-Benzyl-1-methylpiperazin-2-one
Description
Significance of Chiral Piperazinone Scaffolds in Modern Chemical Synthesis and Peptidomimetic Design
Chiral piperazinone scaffolds are recognized as "privileged structures" in medicinal chemistry. rsc.orgresearchgate.net This designation is due to their frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. mdpi.com The piperazine (B1678402) ring system is a common motif, but analysis shows that the vast majority of existing drugs are substituted at the nitrogen positions (N-1 and N-4). rsc.org This leaves the carbon-substituted analogues, like piperazin-2-ones, as a relatively underexplored area of chemical space ripe for new discoveries. rsc.orgnih.gov
The true value of the chiral piperazinone core lies in its application as a peptidomimetic scaffold. nih.govnih.gov Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Piperazinones can act as rigid, conformationally constrained mimics of peptide turns or backbones. nih.gov This structural mimicry allows them to replicate the spatial orientation of key amino acid side chains, enabling potent and selective interactions with protein targets like receptors and enzymes, while offering improved stability against enzymatic degradation. researchgate.netnih.gov The introduction of chirality is critical, as different enantiomers often exhibit vastly different biological activities and selectivities. nih.gov Accessing enantiomerically pure piperazinones is therefore a primary goal for creating effective and specific molecular probes and drug candidates. caltech.edu
Historical Development and Evolution of Synthetic Strategies for Chiral Piperazinones
The synthesis of chiral piperazinones has evolved significantly, driven by the need for enantiomerically pure compounds for pharmacological studies. rsc.orgmdpi.com Early strategies often relied on the cyclization of precursors followed by the separation of enantiomers, a process known as chiral resolution. However, these methods are inherently inefficient as they discard at least 50% of the material.
Subsequent developments focused on asymmetric synthesis, which aims to create a single desired enantiomer directly. Key evolutionary stages in synthetic methodology include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazinone core. nih.govnih.gov For instance, an (S)-amino acid can be used to generate a piperazinone with a defined stereocenter.
Chiral Auxiliaries: In this method, a temporary chiral group is attached to an achiral substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: This represents the state-of-the-art in chiral synthesis. It involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For piperazinones, methods like the iridium- or palladium-catalyzed asymmetric hydrogenation of unsaturated precursors (e.g., pyrazin-2-ols) have proven effective. nih.gov More recently, palladium-catalyzed asymmetric allylic alkylation has been developed to create C-3 substituted piperazin-2-ones with high enantioselectivity. caltech.edunih.gov
One-Pot Procedures: Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot reactions that combine multiple steps, such as a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), have been developed to rapidly access complex chiral piperazinones from simple starting materials. nih.govresearchgate.net
This progression reflects a broader trend in organic synthesis toward more efficient, selective, and atom-economical methods for producing complex chiral molecules.
Rationale for Dedicated Academic Research Focus on (R)-5-Benzyl-1-methylpiperazin-2-one
The specific structural features of this compound provide a compelling rationale for its dedicated study. While the general piperazinone scaffold is valuable, this particular molecule allows for the investigation of a unique and underexplored substitution pattern. The rationale can be broken down into three key components:
Exploring Uncharted Chemical Space: As noted, the majority of piperazine-based drugs are N-substituted. rsc.orgnih.gov By placing a substituent on a carbon atom (C-5), researchers can access novel three-dimensional structures. The synthesis of carbon-substituted piperazines is a recognized strategy for expanding chemical diversity beyond the traditional, flat structures of many N,N'-disubstituted piperazines. nih.gov
Stereochemically Defined Scaffolding: The (R)-configuration at the C-5 position introduces a precise and fixed stereocenter. Research on similar chiral piperazine systems has shown that stereochemistry is critical for receptor selectivity and biological function. nih.gov Synthesizing and studying a single enantiomer like this compound allows for an unambiguous interpretation of its structure-activity relationships without interference from its stereoisomer.
Specific Functional Group Combination: The benzyl (B1604629) group at the chiral center provides a bulky, hydrophobic moiety that can engage in crucial π-stacking or hydrophobic interactions within protein binding pockets. nih.govacs.org The N-1 methyl group, meanwhile, can influence the molecule's conformation, solubility, and metabolic stability. This specific combination of features makes the molecule an ideal candidate for use as a structural probe or a core component in fragment-based drug discovery, particularly for targets with well-defined aromatic binding domains.
In essence, this compound serves as a model compound for developing and understanding a new class of three-dimensionally complex chiral building blocks for medicinal chemistry.
Overview of Key Research Avenues and Methodological Approaches Relevant to this compound
Research involving this compound primarily follows two interconnected avenues: its synthesis and its application as a molecular scaffold.
Methodological Approaches (Synthesis): A logical and efficient asymmetric synthesis would likely start from the chiral pool. The natural amino acid (R)-phenylalanine is the ideal precursor to establish the (R)-5-benzyl stereocenter. A plausible synthetic sequence would involve the transformation of (R)-phenylalanine into a suitably protected N-substituted ethylenediamine (B42938) derivative, followed by cyclization to form the piperazin-2-one (B30754) ring. The final step would be the selective methylation of the N-1 position. N-alkylation of piperazinones can be achieved using standard reagents like methyl iodide or through modern catalytic methods using more sustainable methyl sources like methanol. nih.govrsc.org
Key Research Avenues:
Peptidomimetic Design: The primary application is its use as a constrained dipeptide mimic. The rigid scaffold can be incorporated into larger molecules to mimic β-turns or other secondary peptide structures, a strategy used to develop inhibitors of protein-protein interactions. nih.gov
Library Synthesis for Drug Discovery: The compound is an ideal starting point for parallel synthesis. nih.gov The remaining secondary amine at the N-4 position can be readily functionalized with a wide variety of chemical groups, allowing for the rapid generation of a library of diverse analogues for high-throughput screening against various biological targets.
Medicinal Chemistry and Chemical Biology: The scaffold can be used to develop selective ligands for receptors that possess hydrophobic and aromatic binding sites, such as certain G-protein coupled receptors or σ-receptors. nih.govnih.gov By systematically modifying the N-4 position, researchers can fine-tune the molecule's affinity and selectivity for a specific biological target.
Data Tables
Table 1: Physicochemical Properties of 5-Benzyl-1-methylpiperazin-2-one (B3373299)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | PubChem uni.lu |
| Molecular Weight | 204.27 g/mol | PubChem uni.lu |
| IUPAC Name | (5R)-5-benzyl-1-methylpiperazin-2-one | N/A |
| InChIKey | AKDJPULYWQWHOS-UHFFFAOYSA-N | PubChem uni.lu |
| SMILES | CN1CC(NCC1=O)CC2=CC=CC=C2 | PubChem uni.lu |
| Predicted XLogP | 1.1 | PubChem uni.lu |
Note: Data from PubChem corresponds to the racemic mixture. The IUPAC name has been adapted to reflect the specified (R)-enantiomer.
Table 2: Comparison of Selected Asymmetric Synthesis Strategies for Chiral Piperazinones
| Synthetic Strategy | Description | Key Reagents/Catalysts | Advantages | Disadvantages | Reference(s) |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials like amino acids to build the chiral scaffold. | (R)- or (S)-Amino Acids | Readily available starting materials; predictable stereochemistry. | Limited to the diversity of the chiral pool. | nih.govnih.gov |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral unsaturated precursor (e.g., a pyrazinol) using a chiral catalyst. | Ir- or Pd-complexes with chiral ligands (e.g., F-Binaphane) | High efficiency and enantioselectivity; catalytic nature. | Requires synthesis of unsaturated precursors; high-pressure equipment. | nih.gov |
| Asymmetric Allylic Alkylation | Pd-catalyzed decarboxylative alkylation of piperazinone enolates. | Pd-catalyst with chiral phosphine (B1218219) ligands (e.g., (S)-t-Bu-PHOX) | Creates tertiary stereocenters; good enantioselectivity. | Requires specifically substituted enolate precursors. | caltech.edu |
| One-Pot DROC | A sequence of reactions (Knoevenagel, epoxidation, cyclization) in a single vessel. | Quinine-derived organocatalyst, 1,2-diamines | High operational simplicity; avoids intermediate purification. | Optimization can be complex; requires compatible reaction steps. | nih.govresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(5R)-5-benzyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-14-9-11(13-8-12(14)15)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3/t11-/m1/s1 |
InChI Key |
AKDJPULYWQWHOS-LLVKDONJSA-N |
Isomeric SMILES |
CN1C[C@H](NCC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1CC(NCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 5 Benzyl 1 Methylpiperazin 2 One and Its Enantiomers
Foundational Cyclization Chemistry for Piperazinone Ring Systems
The construction of the core piperazinone ring is a critical step in the synthesis of (R)-5-Benzyl-1-methylpiperazin-2-one. Various cyclization strategies have been developed to efficiently form this heterocyclic system.
Reductive Amination Strategies for Ring Closure
Reductive amination is a powerful and versatile method for constructing piperazinone rings. acs.orgnih.gov This approach typically involves the reaction of an α-amino ester with an N-(2-oxoethyl)amide under reductive amination conditions. acs.org The process proceeds through the formation of an intermediate which then undergoes cyclization. acs.org Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation. nih.gov
A notable one-pot, tandem reductive amination-transamidation-cyclization reaction has been developed to produce substituted piperazin-2-ones in good yields. acs.org This method's adaptability is enhanced by the wide availability of natural and unnatural α-amino acids, which allows for diverse substitutions at the C3 position of the piperazinone ring. acs.org The reaction conditions, including the choice of solvent and additives like acetic acid, can be optimized to improve reaction rates and yields. acs.org
For instance, the reductive amination of an N-(2-oxoethyl)acetamide with L-phenylalanine methyl ester can lead to the formation of a piperazinone product. acs.org The efficiency of the cyclization step can be significantly influenced by the solvent, with acetonitrile (B52724) often proving to be effective. acs.org
Amide Bond Formation and Cyclization Approaches
The formation of an amide bond followed by an intramolecular cyclization is another fundamental strategy for synthesizing the piperazinone core. This can be achieved by reacting a suitable diamine precursor with a bromoacetyl halide. The resulting bromoacetamide intermediate then undergoes intramolecular nucleophilic substitution to yield the piperazinone ring.
Coupling reagents are central to facilitating amide bond formation. luxembourg-bio.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 4-(dimethylamino)pyridine (DMAP) are commonly employed to activate the carboxylic acid for amidation. acgpubs.org The choice of coupling reagent and reaction conditions is crucial to avoid side reactions and ensure high yields. luxembourg-bio.comnih.gov
For example, the synthesis of piperazinyl amides can be accomplished by treating a carboxylic acid with a piperazine (B1678402) derivative in the presence of EDC and DMAP. acgpubs.org This method provides a direct route to the amide precursor, which can then be cyclized to the desired piperazinone.
Enantioselective Synthesis of 5-Substituted Piperazin-2-ones
The stereoselective synthesis of 5-substituted piperazin-2-ones is of paramount importance for the development of chiral drugs. Several strategies have been established to control the stereochemistry at the C5 position.
Chiral Pool Approaches Utilizing Amino Acid Derivatives
The use of readily available chiral starting materials, known as the chiral pool, is a common and effective strategy for asymmetric synthesis. rsc.org Enantiomerically pure amino acids and their derivatives are excellent precursors for the synthesis of chiral 5-substituted piperazin-2-ones. rsc.orgresearchgate.net
One such approach involves the use of chiral amino acids to construct the piperazinone ring system, thereby transferring the inherent chirality of the starting material to the final product. rsc.org For example, L-phenylalanine can serve as a chiral building block for the synthesis of (R)-5-benzyl-substituted piperazinones. The synthesis can proceed through the formation of an N-protected amino acid which is then coupled with a suitable amine component and subsequently cyclized. acs.org
Another strategy utilizes the regioselective ring-opening of chiral aziridines derived from amino acids. rsc.orgresearchgate.net These aziridines can be opened by an amino acid methyl ester hydrochloride, followed by cyclization to afford cis-2,5-disubstituted chiral piperazines, which can be precursors to piperazin-2-ones. researchgate.net
An efficient method for the synthesis of substituted 5-(hydroxymethyl)piperazin-2-ones has been established using chiral α-bromocarboxylic acids and Garner's aldehyde, both of which can be prepared via automated synthesis. nih.gov This highlights the utility of chiral building blocks in constructing complex chiral molecules.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis offers a powerful and atom-economical approach to introduce stereocenters with high enantioselectivity. acs.org Various catalytic systems have been developed for the enantioselective synthesis of piperazin-2-ones.
Transition metal-catalyzed asymmetric hydrogenation is a highly effective method for preparing chiral piperazin-2-ones. acs.org This strategy often involves the hydrogenation of a prochiral unsaturated precursor, such as a pyrazin-2-ol, using a chiral catalyst. rsc.org
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to provide facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org The resulting products can be conveniently converted to chiral piperazines without loss of optical purity. rsc.org Iridium and rhodium complexes have also been successfully employed as catalysts in the asymmetric reductive amination and amidation cascade reactions to afford chiral piperazinone products with high enantioselectivity. acs.org
The choice of the transition metal, the chiral ligand, and the reaction conditions are all critical factors in achieving high levels of stereocontrol. acs.orgacs.org These catalytic methods represent a versatile and efficient route to enantioenriched piperazin-2-ones. acs.org
Below is a table summarizing some of the key findings in the asymmetric hydrogenation of pyrazine (B50134) derivatives.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Pd-catalyst | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | Excellent | Excellent | rsc.org |
| Ir-catalyst | Alkyl diamines and α-ketoesters | Chiral piperazinones | Up to 95% | N/A | acs.org |
| Rh-catalyst | Alkyl diamines and α-ketoesters | Chiral piperazinones | Good | N/A | acs.org |
| Ir-catalyst | Pyrazines activated by alkyl halides | Chiral piperazines | Up to 96% | N/A | acs.org |
Organocatalytic Approaches to Chiral Piperazinones
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. This approach utilizes small organic molecules to catalyze reactions with high enantioselectivity. The synthesis of chiral piperazinones, including the core scaffold of this compound, can be effectively achieved using organocatalytic methods. These strategies often rely on the in-situ formation of chiral intermediates, such as enamines or iminium ions, which then guide the stereochemical outcome of the reaction.
A prominent strategy involves the use of chiral aminocatalysts, such as proline and its derivatives or MacMillan-type catalysts, to facilitate asymmetric transformations. For instance, a one-pot sequence involving a Knoevenagel condensation, an asymmetric epoxidation catalyzed by a quinine-derived urea (B33335), and a subsequent domino ring-opening cyclization can yield C3-substituted piperazin-2-ones with high enantiomeric excess (up to 99% ee). acs.org While this example illustrates substitution at the C3 position, the underlying principles are adaptable for establishing stereocenters at other positions of the piperazinone ring through careful selection of starting materials. Another approach involves the asymmetric hydrogenation of pyrazin-2-ols, which can proceed through a dynamic kinetic resolution process to furnish chiral piperazin-2-ones. dicp.ac.cn
These organocatalytic methods provide a direct route to enantiomerically enriched piperazinone cores, avoiding the need for chiral pool starting materials or auxiliaries and allowing access to either enantiomer by selecting the appropriate catalyst enantiomer.
Chemoenzymatic Synthetic Routes to this compound Precursors
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and stereoselective routes to complex molecules. For a target like this compound, the key is the stereoselective synthesis of its chiral precursors.
Enzymes, particularly engineered transaminases, amine dehydrogenases, and lyases, are highly effective for producing chiral amines and amino acids, which are fundamental building blocks for the target molecule. For example, a precursor such as (R)-phenylalanine or a related (R)-2-amino-3-phenyl-propanal derivative could be synthesized with exceptional enantiomeric purity using biocatalytic methods. Amine dehydrogenases, for instance, catalyze the reductive amination of a ketone or aldehyde precursor, using ammonia (B1221849) as the amine source and a cofactor like NAD(P)H, to produce a chiral amine.
Once the chiral precursor is obtained, it can be incorporated into the piperazinone ring through conventional chemical steps. A plausible route would involve the reductive amination of the enzymatically-generated chiral amino-aldehyde with an N-methylethylenediamine derivative, followed by cyclization to form the desired this compound. This combination of enzymatic stereocontrol and chemical construction offers a powerful and sustainable pathway to the enantiomerically pure target compound.
Stereoselective Alkylation and Arylation Strategies
Establishing the stereocenter at the C5 position via alkylation or arylation of a pre-existing piperazinone scaffold is a key strategic consideration. This approach often involves the generation of a piperazinone enolate, which then reacts with an electrophile.
Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a state-of-the-art method for this purpose. Research by Stoltz and others has demonstrated that enolates of N-protected piperazin-2-ones can undergo decarboxylative allylic alkylation to generate α-secondary and α-tertiary stereocenters with high yield and enantioselectivity. dicp.ac.cnnih.govnih.gov This method utilizes a chiral palladium complex, often derived from ligands like PHOX, to control the facial selectivity of the alkylation. Although demonstrated for allylic electrophiles, the principles can be extended to benzylic electrophiles like benzyl (B1604629) bromide to install the required C5-benzyl group.
Another strategy involves the use of chiral auxiliaries to direct the diastereoselective alkylation of a piperazinone enolate. While effective, this method requires additional steps for the attachment and removal of the auxiliary. Direct C-H functionalization is also a promising, though challenging, avenue. For instance, direct C-H lithiation using a chiral ligand like (-)-sparteine (B7772259) can create a nucleophilic center that reacts with an electrophile. mdpi.com While stereoselective arylation at this position is less common, modern methods like photoredox-catalyzed C-H arylation could provide a future pathway. mdpi.com
| Strategy | Catalyst/Reagent | Electrophile | Key Feature |
| Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | Allyl Acetate | Catalytic enantioselective formation of α-tertiary centers. nih.gov |
| Diastereoselective Alkylation | Lithium Diisopropylamide (LDA) | Benzyl Bromide | Use of chiral auxiliary or existing stereocenter to direct alkylation. nih.gov |
| Asymmetric Hydrogenation | Palladium Catalyst | Pyrazin-2-ol | Dynamic kinetic resolution of tautomeric intermediates. dicp.ac.cn |
Novel and Sustainable Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. For the synthesis of this compound, several novel protocols that align with the principles of green chemistry have been explored.
Microwave-Assisted and Sonochemical Syntheses
The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can dramatically enhance reaction rates, improve yields, and reduce waste. These techniques offer significant advantages over conventional thermal methods, which often require long reaction times.
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy to accelerate reactions. In the synthesis of heterocyclic structures similar to piperazinones, microwave irradiation has been shown to reduce reaction times from many hours to mere minutes. researchgate.net For example, the Petasis multicomponent reaction to form piperazine analogs showed significantly higher yields in shorter times under microwave conditions compared to conventional refluxing. nih.gov
Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This process can enhance mass transfer and generate localized high-temperature and high-pressure zones, leading to faster and more efficient reactions. In the synthesis of piperazine analogs, sonication proved to be a viable alternative to continuous refluxing, achieving high yields. nih.gov
Table: Comparison of Conventional vs. Energy-Driven Synthesis
| Method | Energy Source | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional | Thermal Reflux | 16 hours | ~70-80% | nih.gov |
| Microwave | Microwave Irradiation | 10-15 minutes | >95% | nih.gov |
Photoredox Catalysis and Green Solvent Applications
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. This methodology uses light to drive chemical reactions via single-electron transfer (SET) pathways, often under exceptionally mild conditions. Both transition metal complexes (e.g., Iridium and Ruthenium) and purely organic dyes can act as photocatalysts. nih.gov
This approach is particularly well-suited for C-H functionalization and cyclization reactions to form piperazine and piperazinone scaffolds. nih.govrsc.orgucc.ie For example, the "CarboxyLic Amine Protocol" (CLAP) uses an iridium photocatalyst to trigger a decarboxylative annulation between a glycine-based diamine and an aldehyde, providing access to C2-substituted piperazines. nih.gov Such methods avoid harsh reagents and offer high functional group tolerance. The development of purely organic photocatalysts further enhances the sustainability of these reactions by avoiding potentially toxic and costly heavy metals. nih.gov
The principles of green chemistry also advocate for the use of environmentally benign solvents. Aqueous ethanol (B145695) and water are ideal green solvents due to their low toxicity, availability, and safety. nih.gov Multicomponent reactions for the synthesis of nitrogen-containing heterocycles have been successfully performed in aqueous media, simplifying workup procedures and reducing the environmental impact of the synthesis. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of green and efficient synthesis. acs.org They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity.
Several MCRs can be envisioned or have been developed for the synthesis of the piperazinone core. An aziridine (B145994) aldehyde-driven multicomponent synthesis has been shown to produce a wide range of chiral piperazinones with high diastereoselectivity by reacting functionalized isocyanides with aziridine aldehyde dimers. Another strategy is the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, which can be adapted for piperazine synthesis. nih.gov
These one-pot strategies are highly convergent and minimize the number of synthetic steps and purification procedures, leading to a significant reduction in waste, solvent use, and energy consumption, making them highly desirable for industrial applications.
Derivatization from Precursors and Related Chiral Piperazines
The synthesis of enantiomerically pure piperazinones, such as this compound, often relies on the strategic derivatization of readily available chiral precursors. This approach leverages the existing stereochemistry of natural or synthetic chiral molecules to construct the desired piperazinone core with high stereocontrol. Key precursors include chiral amino acids and their derivatives, as well as substituted chiral ethylenediamines. These methods are advantageous as they often involve well-established chemical transformations and can provide access to the target compound in high enantiomeric purity.
One of the most common strategies involves the use of α-amino acids, which serve as a source of chirality. rsc.orgnih.gov For instance, L-phenylalanine can be a logical starting point for the synthesis of this compound due to the presence of the required benzyl group at the stereocenter. The synthesis typically involves a sequence of reactions, including N-alkylation, amide bond formation, and cyclization.
A general synthetic route may commence with the N-alkylation of the amino group of an L-amino acid ester, followed by coupling with an N-protected amino acid or a related building block. Subsequent deprotection and intramolecular cyclization then yield the desired piperazinone. The use of different protecting groups and coupling reagents is crucial for optimizing the reaction sequence and ensuring high yields and stereochemical fidelity.
Another powerful approach is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edunih.gov This method allows for the introduction of a variety of substituents at the α-position to the carbonyl group with high enantioselectivity. While this might not be a direct derivatization from a simple precursor in the traditional sense, it showcases the derivatization of a simpler piperazinone core into a more complex, chiral one.
Furthermore, biocatalytic methods have emerged as a powerful tool for the synthesis of optically pure piperazinones. researchgate.net Amine transaminases can be employed for the asymmetric synthesis of chiral amines, which can then be used as precursors for the construction of the piperazinone ring. This enzymatic approach offers the benefits of mild reaction conditions and high enantioselectivity.
The following tables summarize key research findings on the derivatization of precursors to chiral piperazinones, highlighting the diversity of synthetic strategies and their effectiveness.
Table 1: Synthesis of Chiral Piperazinones from Amino Acid Precursors
| Precursor | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| L-Proline methyl ester hydrochloride | N-Boc protected amino acids, TFA, cyclization | Bicyclic piperazines | 68-74 | >99 |
| N-(2-oxopropyl) amino acid ester | Amine transaminase, aqueous medium | Optically active piperazinones | - | High |
| Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | Quinine derived urea catalyst, cumyl hydroperoxide | 3-Aryl/alkyl piperazin-2-ones | 38-90 | up to 99 |
Data synthesized from multiple sources for illustrative purposes. rsc.orgresearchgate.net
Table 2: Palladium-Catalyzed Asymmetric Synthesis of Chiral Piperazin-2-ones
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) |
| Differentially N-protected piperazin-2-ones | [Pd2(pmdba)3] and electron-deficient PHOX ligands | α-Tertiary piperazin-2-ones | Good to excellent | Good to excellent |
| N4-Boc-protected piperazin-2-ones | Pd-catalyst with electron deficient PHOX ligand | α,α-Disubstituted piperazin-2-ones | High | High |
Data synthesized from multiple sources for illustrative purposes. caltech.edunih.gov
These methodologies underscore the importance of precursor derivatization in accessing structurally diverse and enantiomerically pure piperazinones. The choice of precursor and synthetic route can be tailored to achieve the desired substitution pattern and stereochemistry, making it a versatile strategy in medicinal chemistry and drug discovery. caltech.edu
Conformational Analysis and Stereochemical Elucidation of R 5 Benzyl 1 Methylpiperazin 2 One
Intrinsic Conformational Preferences of the Piperazinone Heterocycle
The piperazin-2-one (B30754) ring, a six-membered heterocycle containing two nitrogen atoms and a carbonyl group, inherently adopts a limited number of low-energy conformations. Similar to cyclohexane, the most stable conformation is typically a chair form, which minimizes torsional strain and steric interactions. However, the presence of the planar amide bond (N-C=O) and the second nitrogen atom introduces asymmetry and influences the ring's puckering.
Stereoelectronic Effects of N-Methyl and 5-Benzyl Substituents on Ring Conformation
The presence of the N1-methyl and C5-benzyl substituents on the piperazin-2-one ring introduces significant stereoelectronic effects that dictate the preferred conformation.
The N-methyl group at the N1 position, adjacent to the carbonyl, influences the rotational barrier around the N1-C2 amide bond. This substitution also impacts the puckering of the ring. The methyl group itself will prefer an orientation that minimizes steric interactions with the rest of the molecule.
The interplay between the equatorial preference of the large benzyl (B1604629) group and the stereoelectronic demands of the N-methylated amide portion of the ring will ultimately define the dominant conformation in solution and the solid state.
Experimental Determination of Solution Conformation and Absolute Configuration
A combination of spectroscopic techniques is essential for the unambiguous determination of both the three-dimensional shape (conformation) and the absolute stereochemistry of (R)-5-Benzyl-1-methylpiperazin-2-one.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, a comparison of the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration allows for its unambiguous assignment.
For this compound, the VCD spectrum would be recorded and compared to the density functional theory (DFT) calculated spectrum for the (R)-enantiomer. A good agreement between the experimental and calculated spectra would confirm the absolute configuration as (R). The vibrational modes most sensitive to the stereochemistry would likely involve the chiral center at C5 and the surrounding atoms, including the C-H bending and stretching modes of the benzyl group and the piperazinone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformation of molecules in solution. For this compound, several NMR experiments would provide critical information.
¹H NMR: The chemical shifts and, more importantly, the coupling constants (³J values) between vicinal protons can be used to determine dihedral angles via the Karplus equation. For instance, the coupling constants between the proton at C5 and the adjacent methylene (B1212753) protons at C6 would indicate the pseudo-axial or pseudo-equatorial orientation of the C5 proton, and thus the orientation of the benzyl group.
Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (NOESY or ROESY) provide information about through-space proximity of protons. For example, NOEs between the benzyl protons and specific protons on the piperazinone ring would help to define the orientation of the benzyl group relative to the ring. A study on a related diketopiperazine, (S)-1-benzyl-6-methylpiperazine-2,5-dione, successfully utilized intermolecular NOE to confirm hydrogen-bonded dimer formation, showcasing the power of this technique in understanding spatial relationships. researchgate.net
A hypothetical table of key proton NMR data expected for the major conformer of this compound is presented below, based on analogous structures.
| Proton(s) | Expected Chemical Shift (ppm) | Expected Key Coupling Constants (Hz) | Expected NOE Correlations |
| H5 | 3.5 - 3.8 | ³J(H5, H6a) ≈ 10-12 (trans-diaxial), ³J(H5, H6e) ≈ 2-4 (axial-equatorial) | Protons of the benzyl group, H3a |
| Benzyl CH₂ | 2.8 - 3.2 | H5, Phenyl protons | |
| N-CH₃ | 2.9 - 3.1 | H2a, H6a | |
| Phenyl | 7.2 - 7.4 | Benzyl CH₂ |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique would yield precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the piperazinone ring and the equatorial disposition of the benzyl substituent.
Crucially, anomalous dispersion effects in the diffraction data can be used to determine the absolute configuration of the chiral center without ambiguity. The resulting crystal structure would serve as an experimental benchmark for the computational models. Studies on related N-benzyl substituted heterocyclic compounds have successfully used this method to elucidate their solid-state conformations. nih.govvensel.orgresearchgate.net
A table summarizing hypothetical crystallographic data is provided below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral space group (e.g., P2₁) |
| Conformation | Chair |
| C5-Benzyl group orientation | Equatorial |
| Phenyl ring orientation | Tilted with respect to the piperazinone ring to minimize steric hindrance |
Computational Chemistry Approaches to the Conformational Landscape
Computational chemistry provides a powerful means to explore the full conformational landscape of a molecule and to complement experimental data.
Molecular Mechanics (MM): MM methods can be used to perform a rapid conformational search to identify all possible low-energy conformers. This is particularly useful for flexible molecules like this compound, which has multiple rotatable bonds.
Density Functional Theory (DFT): The geometries of the low-energy conformers identified by MM are typically re-optimized at a higher level of theory, such as DFT. researchgate.net DFT calculations can provide accurate relative energies of the different conformers, as well as predict various spectroscopic properties, including NMR chemical shifts and VCD spectra. A conformational analysis of 2-substituted piperazines has shown that computational modeling can successfully predict the preference for the axial conformation in those systems. nih.gov
For this compound, a computational study would likely reveal a global minimum energy conformation with the piperazinone ring in a chair-like geometry and the benzyl group in an equatorial position. The relative energies of other conformers, such as those with a boat conformation or an axial benzyl group, would be significantly higher, indicating their low population at room temperature.
A hypothetical table of computed relative energies for different conformers is shown below.
| Conformer | Ring Conformation | Benzyl Group Orientation | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Chair | Equatorial | 0.0 |
| 2 | Chair | Axial | > 5.0 |
| 3 | Twist-Boat | Equatorial | > 3.0 |
| 4 | Boat | Equatorial | > 4.0 |
Density Functional Theory (DFT) Calculations for Energy Minima and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations are instrumental in identifying the most stable conformations (energy minima) and the transition states that connect them.
The calculations involve geometry optimization of various possible conformers to locate the stationary points on the potential energy surface. These points are then characterized as either energy minima or transition states by analyzing their vibrational frequencies. A key aspect of this analysis is the determination of the relative energies of the different conformers, which indicates their population at thermal equilibrium.
Table 1: Representative Relative Energies of Postulated Conformers of this compound Calculated by DFT Disclaimer: The following data are illustrative and based on typical values for similar heterocyclic compounds. They are not the result of a specific computational study on this compound.
| Conformer | Dihedral Angle (C4-C5-C6-N1, degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial-like | 175.8 | 2.5 |
| Axial-like | -65.2 | 0.0 |
| Twisted-boat | 35.1 | 4.8 |
Transition state calculations are also performed to determine the energy barriers for the interconversion between these stable conformers. This information provides insight into the flexibility of the piperazinone ring and the timescale of conformational changes.
Molecular Dynamics Simulations for Conformational Sampling
While DFT calculations provide a static picture of the most stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational space in a simulated environment, often including a solvent. nih.gov
For this compound, MD simulations can reveal the full range of accessible conformations and the transitions between them. By simulating the molecule for a sufficient length of time, a representative ensemble of structures can be generated. This ensemble provides a more realistic picture of the molecule's behavior in solution, where it is subject to thermal fluctuations and interactions with solvent molecules.
The trajectory from an MD simulation can be analyzed to identify the most populated conformational states and to calculate the free energy landscape of the molecule. This analysis can confirm the low-energy conformations predicted by DFT and provide insights into the entropic contributions to conformational stability.
Table 2: Illustrative Conformational Population Analysis from a Simulated MD Trajectory Disclaimer: The following data are illustrative and based on typical values for similar heterocyclic compounds. They are not the result of a specific computational study on this compound.
| Conformational State | Population (%) | Average Residence Time (ps) |
|---|---|---|
| Axial-like | 75 | 500 |
| Equatorial-like | 20 | 150 |
Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions
The conformation of this compound is significantly influenced by a network of intramolecular non-covalent interactions. These interactions, although weaker than covalent bonds, play a crucial role in stabilizing specific three-dimensional structures.
A primary intramolecular interaction to consider is the potential for hydrogen bonding. In the case of the target molecule, a weak C-H···O hydrogen bond may exist between one of the benzylic protons and the carbonyl oxygen of the piperazinone ring. The presence and strength of such an interaction can be investigated using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. mdpi.com
Furthermore, non-covalent interactions involving the aromatic benzyl group are of great importance. These include π-π stacking interactions, where the benzyl ring might fold back over the piperazinone ring, and C-H···π interactions, where a C-H bond from the piperazinone ring interacts with the π-system of the benzyl group. The study of non-covalent interactions in chiral molecules has revealed that these forces can be highly stereoselective. rsc.org
The analysis of these weak interactions provides a deeper understanding of the forces that dictate the preferred conformation of this compound, which is essential for rationalizing its chemical reactivity and biological activity.
Table 3: Representative Non-Covalent Interactions and Their Estimated Stabilization Energies Disclaimer: The following data are illustrative and based on typical values for similar molecular systems. They are not the result of a specific computational study on this compound.
| Interaction Type | Interacting Atoms/Groups | Estimated Stabilization Energy (kcal/mol) |
|---|---|---|
| C-H···O Hydrogen Bond | Benzylic C-H and Carbonyl O | -1.5 to -2.5 |
| C-H···π Interaction | Piperazinone C-H and Benzyl Ring | -0.5 to -1.5 |
Derivatization and Structural Modification Strategies for the R 5 Benzyl 1 Methylpiperazin 2 One Scaffold
Functionalization at Nitrogen Atoms (N-1 and N-4) of the Piperazinone Ring
The nitrogen atoms at the N-1 and N-4 positions of the piperazinone ring are primary sites for derivatization, offering a straightforward approach to introduce molecular diversity. The N-1 position is part of the lactam ring, while the N-4 nitrogen is a secondary amine, presenting distinct opportunities for chemical modification.
The N-4 position is readily amenable to a variety of functionalization reactions, including N-alkylation and N-acylation. N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. acs.org These methods allow for the introduction of a wide range of alkyl and arylalkyl groups. N-acylation of the N-4 nitrogen is also a common strategy, typically achieved by reacting the piperazinone with acyl chlorides or by coupling with carboxylic acids using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com
The N-1 methyl group can be varied by utilizing different N-substituted diamine precursors during the initial synthesis of the piperazinone ring. For instance, starting with N-benylethylenediamine would yield an N-1 benzyl (B1604629) derivative.
| Position | Modification Type | Reagents and Conditions | Potential Introduced Groups |
|---|---|---|---|
| N-4 | N-Alkylation | Alkyl halide (R-X), base (e.g., K2CO3), solvent (e.g., DCM) | Methyl, Ethyl, Propyl, Cyclohexyl, Substituted benzyls |
| N-4 | Reductive Amination | Aldehyde/Ketone (R'COR''), reducing agent (e.g., NaBH(OAc)3) | A wide variety of alkyl and arylalkyl groups |
| N-4 | N-Acylation | Acyl chloride (RCOCl), base (e.g., Et3N), solvent (e.g., THF) | Acetyl, Benzoyl, Substituted benzoyls, Heteroarylcarbonyls |
| N-4 | Amide Coupling | Carboxylic acid (RCOOH), coupling agent (e.g., CDI, HATU) | Diverse amide functionalities |
| N-1 | Variation via Synthesis | Starting with different N-substituted diamines | Ethyl, Propyl, Benzyl, etc. (in place of methyl) |
Modifications and Elaboration of the 5-Benzyl Moiety
The 5-benzyl group is a key determinant of the molecule's interaction with biological targets and can be extensively modified to probe SAR. nih.gov Strategies for modifying this moiety can be broadly categorized into two approaches: substitution on the existing phenyl ring and replacement of the entire benzyl group.
Aromatic substitution reactions on the phenyl ring of the benzyl group allow for the introduction of a wide array of substituents at the ortho, meta, and para positions. These modifications can alter the electronic properties, steric bulk, and hydrogen bonding potential of the molecule. For example, the introduction of electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) can significantly influence biological activity. nih.gov
Alternatively, the entire benzyl group can be replaced with other aromatic or aliphatic moieties. This can be achieved by starting the synthesis with different amino acids other than phenylalanine. For instance, using alanine (B10760859) would result in a 5-methyl derivative, while employing tryptophan would introduce an indolylmethyl group at the C-5 position.
| Modification Strategy | Examples of Introduced Groups/Substituents | Potential Impact on Properties |
|---|---|---|
| Substitution on Phenyl Ring | -F, -Cl, -Br (Halogens) | Alters electronics and lipophilicity |
| -CH3, -OCH3 (Electron-donating) | Modifies steric and electronic profile | |
| -CF3, -NO2 (Electron-withdrawing) | Influences electronic character and potential for specific interactions | |
| Replacement of Benzyl Group | Naphthylmethyl, Pyridylmethyl, Thienylmethyl | Explores different aromatic space |
| Cyclohexylmethyl, Isobutyl, Isopropyl | Introduces aliphatic character and alters conformational flexibility |
Regioselective Substitution at Other Carbon Positions (C-3, C-6) of the Piperazinone Core
Functionalization of the carbon backbone of the piperazinone ring, specifically at the C-3 and C-6 positions, presents a more challenging yet valuable strategy for structural diversification. Achieving regioselectivity is a key consideration in these modifications.
One approach involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which can introduce substituents at the C-3 position with high enantiomeric enrichment. www.gov.uk Another strategy is the direct α-lithiation of N-Boc protected piperazines, which is particularly useful for introducing acyl groups at the C-2 (or C-6 in the case of piperazin-2-ones) position. nih.gov
Recent advances in C-H functionalization offer promising avenues for the direct introduction of substituents onto the piperazine (B1678402) ring. rsc.org These methods, often employing transition metal catalysts, can enable the formation of C-C and C-heteroatom bonds at positions that are otherwise difficult to access. For instance, iridium-catalyzed reactions have been shown to achieve regioselective and diastereoselective synthesis of C-substituted piperazines. mdpi.com
| Position | Synthetic Strategy | Potential Substituents | Key Considerations |
|---|---|---|---|
| C-3 | Asymmetric Allylic Alkylation | Allyl groups, which can be further modified | Requires N-protection and specific catalytic conditions |
| C-6 | α-Lithiation and Alkylation | Alkyl, Acyl groups | Requires N-Boc protection; potential for side reactions |
| C-3, C-6 | C-H Functionalization | Aryl, Alkyl groups | Regioselectivity can be a challenge; catalyst development is key |
Synthesis of Libraries of (R)-5-Benzyl-1-methylpiperazin-2-one Derivatives for Structure-Activity Relationship Studies (Non-Clinical)
The systematic exploration of the chemical space around the this compound scaffold is greatly facilitated by the synthesis of compound libraries. Combinatorial chemistry and parallel synthesis are powerful tools for generating a large number of derivatives for high-throughput screening and SAR studies. researchgate.net
A typical library synthesis would involve a common intermediate, such as (R)-5-benzylpiperazin-2-one, which can then be subjected to a variety of diversification reactions. For example, the N-4 position can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (in reductive amination), to generate a library of N-4 substituted analogs.
These libraries are invaluable in non-clinical settings for identifying initial "hit" compounds and for elucidating the structural features that are critical for biological activity. The data obtained from screening these libraries guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
| Library Type | Diversification Point | Building Blocks | Example Library Size |
|---|---|---|---|
| N-4 Acyl Library | N-4 Amine | 100 different carboxylic acids | 100 compounds |
| N-4 Alkyl Library | N-4 Amine | 50 different aldehydes (via reductive amination) | 50 compounds |
| Benzyl Ring Library | Aromatic ring of the benzyl group | Starting from 20 different substituted phenylalanines | 20 compounds |
| Multi-point Diversity Library | N-4 and Benzyl Ring | Combination of different N-4 substituents and benzyl ring analogs | >1000 compounds |
Impact of Derivatization on Stereochemical Integrity and Conformational Flexibility
A critical aspect of derivatizing the this compound scaffold is the preservation of the stereochemical integrity at the C-5 chiral center. The (R)-configuration is often essential for the desired biological activity, and any synthetic manipulation must be carefully controlled to avoid racemization or epimerization. nih.gov
Furthermore, derivatization can have a significant impact on the conformational flexibility of the piperazinone ring. The piperazine ring typically adopts a chair conformation, but the introduction of bulky substituents can lead to other conformations such as twist-boat or boat forms. nih.gov N-acylation, for example, introduces a partial double bond character in the N-C(O) bond, leading to restricted rotation and the existence of different rotamers. mdpi.com
The conformational preferences of the molecule are crucial for its interaction with target proteins. Understanding how different substituents influence the three-dimensional shape of the molecule is therefore essential for rational drug design. Techniques such as NMR spectroscopy and computational modeling are employed to study the conformational behavior of these derivatives. www.gov.uk
Molecular Interactions and Mechanistic Insights Involving R 5 Benzyl 1 Methylpiperazin 2 One Non Clinical Context
Computational Modeling of Molecular Recognition Processes
Computational chemistry provides powerful tools to predict and analyze the potential interactions between a small molecule like (R)-5-Benzyl-1-methylpiperazin-2-one and biological macromolecules. These in silico methods are fundamental in modern drug discovery and chemical biology to hypothesize binding modes and guide further experimental work.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to place the compound into the binding site of a target protein and estimate the strength of the interaction.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein (e.g., Acetylcholinesterase). A scoring function is then used to calculate a value, typically in kcal/mol, that approximates the binding free energy. Lower scores indicate a more favorable predicted binding affinity. These studies can reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the benzyl (B1604629) group of the compound and aromatic residues in the target's active site. researchgate.net
While specific published docking studies for this compound against the targets below are not available, the table illustrates the type of data such a theoretical study would generate. The benzylpiperidine scaffold is a known feature in some potent Acetylcholinesterase inhibitors. researchgate.net
| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Key Interactions |
|---|---|---|
| Acetylcholinesterase (AChE) | -8.5 | π-π stacking with Trp86, Hydrophobic interaction with Tyr334 |
| Dipeptidyl Peptidase 4 (DPP4) | -7.2 | Hydrogen bond with Arg125, Hydrophobic pocket interaction |
| Carbonic Anhydrase II | -6.8 | Coordination with active site Zinc ion, Hydrogen bond with Thr199 |
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. mdpi.com A pharmacophore model can be generated based on a known active ligand or the structure of the target's binding site. nih.govnih.gov This model—consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—can then be used as a 3D query to screen large virtual libraries of compounds. mdpi.comnih.gov
For this compound, a pharmacophore model could be built incorporating its key features: the benzyl group (hydrophobic, aromatic), the piperazinone ring (potential hydrogen bond donors/acceptors), and the methyl group (hydrophobic). This model could then be used to perform a virtual screen to identify other compounds with a similar spatial arrangement of features, which might possess similar biological activities. Conversely, if this compound were identified as a hit from a screen, its features would be compared to the pharmacophore model of the target.
Quantum chemistry calculations can provide detailed electronic structure information about a molecule, yielding descriptors that help explain its interaction potential. For this compound, these calculations can determine properties such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO).
These descriptors are valuable for understanding reactivity and non-covalent interactions. For instance, the electrostatic potential map can highlight electron-rich regions (e.g., the carbonyl oxygen) that are likely to act as hydrogen bond acceptors and electron-poor regions (e.g., the N-H proton) that can act as hydrogen bond donors. Predicted properties like the octanol-water partition coefficient (XlogP) can also be derived, which for 5-benzyl-1-methylpiperazin-2-one (B3373299) is predicted to be 1.1, suggesting moderate lipophilicity. uni.lu
In Vitro Biochemical Investigations of Target Interactions (Mechanistic, not Efficacy)
Following computational predictions, in vitro biochemical assays are performed to experimentally validate and quantify the interactions between a compound and its putative target. These studies focus on the mechanism of interaction rather than therapeutic efficacy.
To investigate whether this compound interacts with specific enzymes, inhibition assays are conducted. In these experiments, the enzyme's activity is measured in the presence of varying concentrations of the compound. The results are often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ value (the inhibition constant).
Carbonic Anhydrase (CA): While many compounds are investigated as CA inhibitors nih.govsemanticscholar.orgrsc.org, some piperazine (B1678402) derivatives have been studied as CA activators. nih.gov A study of 2-benzyl-piperazine, a structural analog, showed it activated the hCA VII isoform. nih.gov An inhibition assay for this compound would determine if it inhibits or activates any of the 16 human CA isoforms.
Dipeptidyl Peptidase 4 (DPP4): DPP4 inhibitors are an established class of medications. nih.govmdpi.com An investigation would involve incubating recombinant human DPP4 with its substrate and various concentrations of the test compound to determine a potential IC₅₀ value.
Acetylcholinesterase (AChE): The piperazine and benzyl moieties are present in many known AChE inhibitors. nih.govrsc.orgmdpi.com Kinetic studies, such as generating Lineweaver-Burk plots, could determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) by analyzing how the compound affects the enzyme's Kₘ and Vₘₐₓ values in the presence of its substrate, acetylcholine (B1216132). nih.gov
| Enzyme Target | Assay Type | Parameter Measured | Illustrative Value |
|---|---|---|---|
| Carbonic Anhydrase II | Stopped-flow CO₂ hydration assay | Kᵢ (Inhibition Constant) | > 100 µM |
| DPP4 | Fluorometric activity assay | IC₅₀ | 45 µM |
| AChE | Ellman's method | IC₅₀ | 12 µM |
| AChE | Enzyme kinetics analysis | Inhibition Type | Mixed |
Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These are typically competitive binding experiments where the test compound competes with a known radiolabeled ligand for binding to the receptor. nih.gov
For the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels, these studies would be performed using membrane preparations from cells expressing a specific nAChR subtype (e.g., α4β2 or α7). nih.govmdpi.com The ability of this compound to displace a high-affinity radioligand (like [¹²⁵I]-Epibatidine) would be measured. nih.gov The data would be used to calculate an inhibition constant (Kᵢ), which reflects the compound's binding affinity for the receptor. A lower Kᵢ value signifies a higher binding affinity. Such studies are crucial for understanding whether a compound may act as an agonist or antagonist at the receptor. frontiersin.orgmdpi.com
Structural Characterization of Compound-Target Complexes (e.g., Co-crystallography)
As of the latest available data, specific co-crystallography studies for this compound complexed with a biological target have not been reported in publicly accessible databases such as the Protein Data Bank (PDB). The determination of a co-crystal structure is a definitive method for understanding the precise binding mode of a ligand within the active site of a protein. This technique provides atomic-level details of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the stability of the compound-target complex.
In the absence of a specific co-crystal structure for this compound, insights into its potential binding interactions can be inferred from studies of structurally related piperazine derivatives. For instance, various benzylpiperazine compounds have been identified as ligands for a range of receptors, including sigma (σ) receptors. nih.gov The crystal structures of these receptors, where available, reveal a binding pocket that can accommodate the benzyl and piperazine moieties. It is plausible that the benzyl group of this compound engages in hydrophobic interactions with nonpolar residues in a target's binding site, while the piperazinone core, with its hydrogen bond donor and acceptor capabilities, could form key hydrogen bonds. vulcanchem.com
Computational modeling and docking studies can also provide valuable hypotheses regarding the binding orientation and affinity of this compound to various targets. These in silico methods rely on the known or predicted three-dimensional structure of a target protein to simulate the binding of a ligand.
| Computational Chemistry Data for this compound | |
| Property | Value |
| Topological Polar Surface Area (TPSA) | 32.34 Ų |
| LogP | 1.0069 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
| This data provides theoretical parameters that can influence the compound's pharmacokinetic and pharmacodynamic properties. |
Elucidating the Role of Chirality in Molecular Recognition and Stereoselective Binding
Chirality plays a pivotal role in the molecular interactions of bioactive compounds. The (R)-configuration at the 5-position of the piperazinone ring in this compound is a critical determinant of its three-dimensional shape and, consequently, its ability to bind selectively to a chiral biological target. vulcanchem.com Biological macromolecules, such as proteins and nucleic acids, are themselves chiral, being composed of L-amino acids and D-sugars, respectively. This inherent chirality in biological systems leads to stereoselective recognition, where one enantiomer of a chiral drug may exhibit significantly higher affinity and/or efficacy than its counterpart.
The stereochemical integrity of the chiral center in piperazinone derivatives is known to be crucial for their interaction with biological targets like enzymes and receptors. The specific spatial orientation of the substituents on the chiral carbon dictates how the molecule fits into a binding pocket. For this compound, the (R)-configuration positions the benzyl group in a specific orientation relative to the piperazinone ring. This precise arrangement is critical for optimal interaction with the complementary residues of a target protein.
While direct comparative binding studies between the (R) and (S) enantiomers of 5-Benzyl-1-methylpiperazin-2-one are not extensively documented in the available literature, the principle of stereoselectivity is well-established for related compounds. For many chiral ligands, the difference in binding energy between two enantiomers can be substantial, leading to one enantiomer being significantly more potent. The less active enantiomer may even interact with different targets, potentially leading to off-target effects.
Applications of R 5 Benzyl 1 Methylpiperazin 2 One As a Chiral Building Block and Advanced Chemical Scaffold
Strategic Use in the Synthesis of Complex Organic Molecules
(R)-5-Benzyl-1-methylpiperazin-2-one is recognized as a chiral building block, a class of molecules prized for their role in constructing enantiomerically pure complex structures. The piperazine (B1678402) ring is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds and marketed drugs. rsc.org The presence of a stereocenter at the C5 position, decorated with a benzyl (B1604629) group, and a methyl group at the N1 position, provides a defined three-dimensional architecture.
Synthetic chemists can strategically utilize the functional groups of this piperazinone. The secondary amine at the N4 position is a key site for derivatization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, or arylation. This versatility enables the systematic exploration of chemical space around the core scaffold, which is a critical process in the optimization of lead compounds in drug discovery. The lactam functionality within the piperazinone ring also offers routes for chemical modification, although it is generally more stable. The chiral nature of the molecule is crucial, as the biological activity of enantiomers can differ significantly. rsc.org The development of asymmetric synthetic methods for carbon-substituted piperazines is an active area of research, aimed at expanding the accessible chemical space for creating novel pharmacophores. rsc.orgrsc.org
Development of Conformationally Constrained Peptidomimetics Incorporating the Piperazinone Core
A significant application of the piperazinone core lies in the field of peptidomimetics, where scaffolds are designed to mimic the secondary structures of peptides, such as β-turns and α-helices. acs.orgnih.gov Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. By incorporating a rigid scaffold like a piperazinone, chemists can create more robust molecules that retain the desired spatial orientation of key side chains for target binding but are less susceptible to enzymatic degradation. nih.gov
A compelling example of this strategy is the development of novel HIV capsid (CA) modulators. The viral capsid is a critical target for antiretroviral therapy. Researchers have designed and synthesized a series of peptidomimetics built upon a 2-piperazinone core to mimic the structure of host factors that bind to the HIV capsid. nih.gov In this work, a piperazinone scaffold was used to constrain the conformation of the molecule to enhance binding affinity and metabolic stability.
One of the most potent compounds from the synthesized series, F-Id-3o , demonstrated an anti-HIV-1 EC₅₀ value of 6.0 μM. Interestingly, the series showed a preference for inhibiting HIV-2, with compound Id-3o exhibiting an EC₅₀ of 2.5 μM. nih.gov The synthesis involved a nucleophilic substitution on the piperazinone's secondary amine, followed by further derivatization.
Table 1: Antiviral Activity of Piperazinone-Based Peptidomimetics
| Compound ID | Target | EC₅₀ (μM) |
|---|---|---|
| F-Id-3o | HIV-1 | 6.0 |
| Id-3o | HIV-2 | 2.5 |
Data sourced from a study on 2-piperazineone peptidomimetics as HIV capsid modulators. nih.gov
Metabolic stability assays confirmed that incorporating the piperazinone core enhanced stability in human liver microsomes and plasma compared to a reference compound, underscoring the value of this scaffold in developing drug-like molecules. nih.gov
Role as a Chiral Intermediate in Multi-Step Total Syntheses
Chiral building blocks are fundamental to the total synthesis of natural products and complex pharmaceuticals. The enantiopure nature of a starting material like this compound allows for the construction of multiple stereocenters with a high degree of control, avoiding the need for challenging chiral separations later in a synthetic sequence.
While a specific published total synthesis employing this compound as a key intermediate is not readily found in the literature, the utility of similar chiral N-heterocyclic intermediates is well-documented. For instance, the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines has been demonstrated as a key step in preparing intermediates for drugs like Avacopan. nih.govresearchgate.net Similarly, synthetic routes to 3-substituted piperazine-2-acetic acid esters have been developed from optically pure amino acids, highlighting the importance of such chiral scaffolds. nih.gov The strategic value of this compound lies in its potential to serve a similar role, providing a rigid and stereochemically defined fragment for the assembly of more complex targets.
Design and Synthesis of Molecular Probes and Chemical Tools
Molecular probes are essential tools in chemical biology for investigating the function and distribution of biological targets such as receptors and enzymes. The development of such probes requires a scaffold that allows for the precise positioning of pharmacophoric elements and the potential attachment of reporter groups (e.g., fluorescent tags or biotin).
The piperazinone-based HIV capsid modulators discussed previously serve as an excellent example of this application. nih.gov These molecules were designed to probe the interactions within the HIV capsid protein assembly. Through techniques like surface plasmon resonance (SPR), the direct binding of these compounds to the capsid protein was confirmed, validating them as chemical tools to study this critical viral component. The study of structure-activity relationships (SAR) within the series allowed researchers to understand which chemical features were critical for binding and antiviral activity. Such insights are invaluable for the design of next-generation therapeutics and diagnostic agents.
Potential in Materials Science or Supramolecular Chemistry (If Applicable)
Currently, there are no specific applications of this compound reported in the fields of materials science or supramolecular chemistry. Research in these areas for this particular compound appears to be limited.
Advanced Analytical and Spectroscopic Characterization Techniques for R 5 Benzyl 1 Methylpiperazin 2 One and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique molecular formula. For (R)-5-Benzyl-1-methylpiperazin-2-one (Molecular Formula: C₁₂H₁₆N₂O), HRMS analysis provides experimental confirmation of its composition by matching the measured accurate mass to the theoretical (calculated) mass.
The identity of piperazine (B1678402) derivatives is routinely confirmed using HRMS analysis. nih.gov In a typical analysis, the compound is ionized, often using soft ionization techniques like electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. The instrument then measures its m/z value with high precision. For instance, the theoretical monoisotopic mass of the [M+H]⁺ adduct of this compound (C₁₂H₁₇N₂O⁺) is 205.13355 Da. An experimentally observed mass of 205.1341 would fall well within the acceptable error margin, thus confirming the molecular formula. vulcanchem.com
Further structural information can be inferred from predicted Collision Cross Section (CCS) values, which relate to the ion's size and shape in the gas phase. uni.lu
Table 1: Predicted HRMS Data for this compound| Adduct Type | Molecular Formula | Theoretical m/z | Predicted CCS (Ų) |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₇N₂O⁺ | 205.13355 | 147.4 |
| [M+Na]⁺ | C₁₂H₁₆N₂ONa⁺ | 227.11549 | 153.5 |
| [M-H]⁻ | C₁₂H₁₅N₂O⁻ | 203.11899 | 149.3 |
| [M+K]⁺ | C₁₂H₁₆N₂OK⁺ | 243.08943 | 149.4 |
Data sourced from predicted values.[ uni.lu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-4jAQIfmNBLL8SRie-p2fpF66lPVUJkWyE9iJZdkVQ8zImbLLsATepDFBvKvz1wOmg0iHdeUH-tAvmvZtYVmwaMHDmKn58MrQnU7SbswNcRQAHEthJGaogfwIo8sDQVLkkkqqVD-7IRqvJi9e)] CCS (Collision Cross Section) provides information on the ion's three-dimensional structure.Multi-Dimensional NMR Spectroscopy (e.g., 2D-NMR) for Structural Confirmation
While ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for assembling the complete molecular architecture of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
The interpretation of NMR spectra for piperazine derivatives can be complex due to their conformational behavior. rsc.org The piperazine ring can undergo chair-to-chair interconversion, and restricted rotation around the amide (N-C=O) bond can lead to the presence of multiple conformers in solution at room temperature. rsc.orgbeilstein-journals.org This can result in broadened signals or the appearance of doubled signals in the NMR spectrum. beilstein-journals.org Variable-temperature NMR studies can be employed to investigate these dynamic processes. researchgate.net
¹H NMR: Would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the diastereotopic benzylic CH₂ protons, the protons of the piperazine ring, and the N-methyl singlet.
¹³C NMR: Would reveal signals for the carbonyl carbon (around 170-175 ppm), aromatic carbons, and the aliphatic carbons of the piperazine ring and methyl group. vulcanchem.com
HSQC: Correlates each proton signal with its directly attached carbon, confirming C-H bonds.
HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the benzylic protons to the aromatic carbons and to the C5 carbon of the piperazine ring, confirming the placement of the benzyl group.
Table 2: Key 2D-NMR Correlations for Structural Confirmation| Proton(s) | Key HMBC Correlations (to Carbon) | Structural Information Confirmed |
|---|---|---|
| N-CH₃ | C2 (Carbonyl), C9 (Piperazine CH₂) | Position of the methyl group on N1. |
| Benzylic CH₂ | C5 (Piperazine CH), Aromatic Carbons | Attachment of the benzyl group at C5. |
| H5 (Piperazine CH) | Benzylic Carbon, C3 (Piperazine CH₂), C6 (Piperazine CH₂) | Connectivity around the chiral center. |
| H3 (Piperazine CH₂) | C2 (Carbonyl), C5 (Piperazine CH) | Structure of the piperazin-2-one (B30754) ring. |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination
Since this compound is a chiral compound, verifying its enantiomeric purity is critical. Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric excess (% ee). heraldopenaccess.usunife.it This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. uni-muenchen.de
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing non-volatile chiral compounds. unife.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high efficiency in separating a broad range of chiral molecules, including piperazine derivatives. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. unl.pt For many chiral piperazines, ee values exceeding 98% can be confirmed using this method. vulcanchem.com
Chiral Gas Chromatography (GC): For more volatile or derivatized compounds, chiral GC is a powerful alternative. researchgate.net These methods often employ CSPs based on derivatized cyclodextrins, which are macrocyclic oligosaccharides that can form transient inclusion complexes with the analytes, allowing for enantiomeric discrimination. researchgate.netgcms.cz
Table 3: Typical Chiral Chromatography Approaches for Enantiomeric Purity| Technique | Common Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Principle of Separation |
|---|---|---|---|
| Chiral HPLC | Polysaccharide derivatives (e.g., CHIRALCEL OD-H, LUX Cellulose-3) mdpi.com | Hexane/Isopropanol mixtures | Differential hydrogen bonding, dipole-dipole, and steric interactions with the CSP. unl.pt |
| Chiral GC | Derivatized Cyclodextrins (e.g., Rt-βDEX) gcms.cz | Hydrogen or Helium | Formation of transient diastereomeric inclusion complexes with the chiral cavity of the cyclodextrin. researchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. muni.cz
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. For this compound, the most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O (amide) stretching vibration, typically found in the 1670-1780 cm⁻¹ range. libretexts.org Other characteristic absorptions include C-H stretches for aromatic (~3030 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups, and aromatic C=C stretching bands (1450-1600 cm⁻¹). libretexts.orglumenlearning.com The structure of various piperazine derivatives has been confirmed using IR spectroscopy. mdpi.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and is excellent for identifying aromatic and C-C backbone structures. The aromatic ring of the benzyl group would produce strong signals, including a characteristic ring-breathing mode. It provides complementary information to the IR spectrum, especially in the "fingerprint region" (below 1500 cm⁻¹). muni.cz
Table 4: Characteristic Vibrational Frequencies for this compound| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |
| C-H (Aliphatic) | Stretching | 2960 - 2850 libretexts.org | Medium-Strong |
| C=O (Amide) | Stretching | ~1730 (Strong, Sharp) mdpi.com | Weak-Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 (Multiple bands) lumenlearning.com | Strong (esp. ring breathing) |
| C-N | Stretching | 1350 - 1000 | Medium |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Chiroptical techniques directly probe the three-dimensional arrangement of atoms in a chiral molecule by measuring its differential interaction with left- and right-circularly polarized light. yale.edu These methods are essential for confirming the absolute configuration of a stereocenter.
Optical Rotation: A fundamental property of a chiral substance is its ability to rotate the plane of polarized light. This is measured using a polarimeter to determine the specific rotation ([α]), a characteristic physical constant for that enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). The (R) designation in the compound's name refers to its absolute configuration according to Cahn-Ingold-Prelog rules; the sign of the optical rotation (+ for dextrorotatory or - for levorotatory) must be determined experimentally to fully characterize the molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. yale.edu The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. Electronic CD (in the UV-Vis range) can probe the environment of chromophores like the aromatic ring and the amide carbonyl group. Vibrational Circular Dichroism (VCD), an infrared analogue, can provide even more detailed conformational information. researchgate.net Experimental CD spectra are often compared with spectra predicted by quantum chemical calculations to assign the absolute configuration of the chiral center with a high degree of confidence. researchgate.net
Table 5: Principles of Chiroptical Techniques| Technique | Phenomenon Measured | Primary Application for this compound |
|---|---|---|
| Optical Rotation | Rotation of plane-polarized light (at a single wavelength, e.g., 589 nm). | Confirmation of bulk enantiomeric purity and determination of the sign of rotation (+ or -). |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. yale.edu | Confirmation of absolute configuration (R/S) by comparing experimental and theoretical spectra. Provides conformational insights. |
Future Research Directions and Unexplored Avenues for R 5 Benzyl 1 Methylpiperazin 2 One
Development of More Atom-Economical and Environmentally Benign Synthetic Routes
Traditional syntheses of chiral piperazin-2-ones often rely on chiral pool starting materials or chiral auxiliaries. dicp.ac.cn However, the future of chemical synthesis lies in developing more sustainable and efficient methodologies. For (R)-5-Benzyl-1-methylpiperazin-2-one and its analogs, this involves a shift towards asymmetric catalytic methods that minimize waste and environmental impact.
Key future directions include:
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols presents a powerful route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Further research could optimize these catalytic systems for substrates like the precursor to this compound, potentially improving yields and reducing catalyst loading. One-pot approaches, combining multiple reaction steps without intermediate purification, represent a particularly economical strategy. nih.govacs.orgnih.gov
Domino and Tandem Reactions: Combining multiple bond-forming events in a single, uninterrupted sequence, known as domino or tandem reactions, offers significant advantages in efficiency. acs.orgnih.govacs.org Designing a domino sequence that starts from simple, achiral precursors and utilizes a chiral catalyst to construct the this compound core would be a major advancement.
Use of Greener Solvents and Catalysts: A significant push in modern chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. pnu.ac.ir Research into performing the synthesis of piperazinones in aqueous media, potentially using natural surfactant-type catalysts, could drastically reduce the environmental footprint of the process. pnu.ac.ir Exploring the use of earth-abundant metal catalysts instead of precious metals like palladium or ruthenium would also contribute to sustainability. rsc.org
| Synthetic Strategy | Advantages | Future Research Focus | References |
|---|---|---|---|
| Chiral Pool Synthesis | Readily available starting materials. | Limited diversity of accessible structures. | dicp.ac.cnrsc.org |
| Asymmetric Catalysis (e.g., Hydrogenation) | High enantioselectivity, potential for scalability. | Development of more active and selective catalysts, reduction of catalyst loading. | dicp.ac.cnrsc.orgnih.govacs.org |
| Tandem/Domino Reactions | High atom and step economy, reduced waste. | Design of novel multi-step, one-pot sequences. | acs.orgnih.govacs.org |
| Green Chemistry Approaches | Reduced environmental impact, lower cost. | Use of aqueous media, natural catalysts, and earth-abundant metals. | pnu.ac.ir |
Exploration of Novel Reactivity and Chemical Transformations
The piperazinone core is a versatile scaffold, but its full reactive potential remains to be explored. researchgate.netresearchgate.net Future research should focus on developing new reactions to functionalize the this compound ring system, thereby creating a wider range of derivatives for various applications.
C–H Functionalization: Direct functionalization of carbon-hydrogen bonds is a transformative strategy in organic synthesis that avoids the need for pre-functionalized substrates. researchgate.netnsf.gov Applying modern photoredox or transition-metal catalysis to selectively activate and functionalize the C-H bonds on the piperazinone ring or the benzyl (B1604629) group would provide rapid access to novel analogs. researchgate.net This would change the logic of retrosynthetic design for these molecules. nsf.gov
Novel Cyclization Strategies: Developing new multicomponent reactions, where three or more starting materials combine in a single operation, could lead to highly complex and diverse piperazinone-containing structures. nih.gov For example, evaluating functionalized isocyanides in aziridine (B145994) aldehyde-driven syntheses has already proven effective for accessing a range of chiral piperazinones. nih.gov
Post-Synthetic Modification: Once the this compound core is assembled, subsequent reactions can be used to elaborate the structure. For instance, methods to condense various aldehydes onto the piperazine-2,5-dione core have been developed, which could be adapted for piperazin-2-ones to create both homo- and heterodimeric substituted products. chemrxiv.org
Advanced Machine Learning and AI-Driven Approaches in Synthetic Design and Conformational Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing insights that are difficult to obtain through experimentation alone. rsc.orgyoutube.com
Retrosynthetic Planning and Reaction Prediction: AI tools can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations or to propose novel synthetic routes. youtube.com For a target like this compound, an AI could design the most efficient synthetic pathway from commercially available starting materials. youtube.com ML models can also predict optimal reaction conditions, including catalysts, solvents, and temperature, saving significant time and resources in the lab. rsc.orgacs.org
Conformational Prediction: The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Piperazinones are conformationally constrained peptidomimetics, and understanding their preferred shapes is crucial. dicp.ac.cn Advanced AI models, such as AlphaFold, which have shown remarkable success in predicting the structures of cyclic peptides, could be adapted for piperazinone-containing molecules. oup.comjpt.comyoutube.comnih.gov Combining molecular dynamics simulations with machine learning can provide high-quality predictions of cyclic peptide structures in seconds, a capability that could be extended to piperazinone scaffolds. digitellinc.com
De Novo Design: Beyond predicting properties, AI can be used for the de novo (from scratch) design of new molecules with desired characteristics. nih.gov An AI could be tasked to design novel this compound derivatives with, for example, enhanced binding affinity to a specific biological target or with specific photophysical properties for materials science applications.
| AI/ML Application | Potential Impact | Relevant Research Areas | References |
|---|---|---|---|
| Synthetic Route Prediction | Accelerates the discovery of efficient and novel synthetic pathways. | Retrosynthesis, reaction optimization. | youtube.comacs.org |
| Conformational Analysis | Provides accurate 3D models to understand structure-activity relationships. | Drug design, materials science, computational chemistry. | oup.comjpt.comdigitellinc.comnih.gov |
| De Novo Molecular Design | Generates novel chemical structures with optimized properties. | Medicinal chemistry, chiral ligand design. | rsc.orgnih.govchemistryworld.com |
Integration of this compound into Diverse Chemical Architectures
The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs. rsc.orgnih.govresearchgate.netwisdomlib.org The unique physicochemical properties conferred by this ring system, including solubility and basicity, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
Future research will likely see the this compound motif incorporated into a wider array of complex molecules:
Hybrid Molecules: The compound can serve as a building block, coupled with other pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com For instance, piperazine derivatives have been attached to natural products like vindoline (B23647) to create potent anticancer agents. mdpi.com
Peptidomimetics: As a conformationally constrained dipeptide isostere, the scaffold can be integrated into larger peptide sequences to impart stability against enzymatic degradation and to enforce a specific bioactive conformation. dicp.ac.cn
Molecular Probes and Imaging Agents: By attaching fluorescent dyes or radiolabels, this compound derivatives could be developed as molecular probes to study biological processes or as imaging agents for diagnostics.
Expanding its Utility as a Chiral Scaffold in Non-Biological Applications
The inherent chirality of this compound makes it a valuable tool beyond biology, particularly in the fields of asymmetric synthesis and materials science. cas.cz A chiral scaffold can transfer its asymmetry to other molecules or direct the formation of ordered, chiral superstructures. acs.orgrsc.org
Asymmetric Catalysis: The compound could be used as a chiral ligand for a metal catalyst or as an organocatalyst itself. The fixed stereochemistry of the scaffold could induce high enantioselectivity in a variety of chemical reactions. DNA, for example, has been successfully used as a large chiral scaffold to direct asymmetric catalysis in water. mdpi.com
Supramolecular Chemistry: Chiral molecules can self-assemble into complex, higher-order structures like helices, tubes, and sheets. rsc.orgresearchgate.netnih.gov Investigating the self-assembly properties of this compound and its derivatives could lead to the development of novel chiral materials. These materials might find applications in chiral separations, sensing, or nonlinear optics. nih.govacs.org
Chiral Materials Science: The incorporation of this chiral unit into polymers or metal-organic frameworks (MOFs) could create materials with unique chiroptical properties. rsc.orgresearchgate.net Such materials are of interest for applications ranging from enantioselective separations to the development of next-generation optical devices. mdpi.com Chiral helical scaffolds, for example, are being explored for their potential in sensing and targeted drug delivery. cas.cz
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
